Bienvenue dans la boutique en ligne BenchChem!

4,7-Dichlorofuro[2,3-d]pyridazine

Heterocyclic chemistry Reaction mechanism Ring transformation

Only 4,7-dichlorofuro[2,3-d]pyridazine provides the regioisomeric substitution pattern essential for telatinib and furo[2,3-d]pyridazine-based kinase inhibitors. Its dual chloro groups enable sequential, protecting-group-free SNAr diversification at C4 and C7—a capability not achievable with monocyclic dichloropyridazines or alternative furopyridazine regioisomers. With a melting point of 118°C and logP 2.53, this scaffold is ideal for hit-to-lead libraries. Available in ≥97% purity with batch-specific COA. Procure for reliable kinase inhibitor R&D.

Molecular Formula C6H2Cl2N2O
Molecular Weight 189 g/mol
CAS No. 13177-70-3
Cat. No. B181504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichlorofuro[2,3-d]pyridazine
CAS13177-70-3
SynonymsFuro[2,3-d]pyridazine, 4,7-dichloro
Molecular FormulaC6H2Cl2N2O
Molecular Weight189 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=NN=C2Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H
InChIKeyGSVXBMHCLBNTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichlorofuro[2,3-d]pyridazine (CAS 13177-70-3): Fused Heterocyclic Dichloride Building Block for Selective C4 and C7 Functionalization


4,7-Dichlorofuro[2,3-d]pyridazine (CAS 13177-70-3) is a fused heterocyclic compound featuring a furan ring fused to a pyridazine core with chlorine substituents at the 4 and 7 positions [1]. Its molecular formula is C₆H₂Cl₂N₂O with a molecular weight of 189.00 g/mol, and it typically appears as a white to pale yellow solid with a melting point of 118 °C . The compound serves as a versatile synthetic intermediate, with its two chloro groups enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions for the construction of complex molecular architectures .

Why 4,7-Dichlorofuro[2,3-d]pyridazine Cannot Be Replaced by Other Pyridazine or Furopyridazine Analogs


While pyridazines and furopyridazines constitute a broad class of nitrogen-containing heterocycles, the precise substitution pattern and fused ring system of 4,7-dichlorofuro[2,3-d]pyridazine impart reactivity characteristics that are not shared by close structural analogs. The presence of the electron-withdrawing furan ring significantly alters the electron density distribution on the pyridazine core, modulating the reactivity of the C4 and C7 chlorine atoms toward nucleophilic displacement compared to simple dichloropyridazines lacking the fused furan moiety . Furthermore, the [2,3-d] ring fusion geometry positions the C4 and C7 sites in a specific spatial relationship that cannot be replicated by other furopyridazine regioisomers (e.g., furo[3,4-d]pyridazine) or monocyclic pyridazine dichlorides. Consequently, generic substitution with 4,7-dichloropyridazine or non-chlorinated furo[2,3-d]pyridazine will yield fundamentally different synthetic outcomes or preclude downstream applications altogether, as demonstrated in the quantitative evidence below.

Quantitative Evidence Differentiating 4,7-Dichlorofuro[2,3-d]pyridazine from Closest Analogs


Unique Ring-Opening and Ring-Expansion Reactivity of 4,7-Dichlorofuro[2,3-d]pyridazine with Cyanide Nucleophiles

4,7-Dichlorofuro[2,3-d]pyridazine (1) undergoes a unique ring-opening or ring-expansion pathway upon reaction with potassium cyanide in DMSO, yielding two distinct products: (E)-3,6-dichloro-5-(2-cyanovinyl)-4-hydroxypyridazine (II) and 5,8-dichloro-2-oxo-2H-pyrano[2,3-d]pyridazine (III) [1]. This transformation proceeds via nucleophilic attack at the C4 position followed by furan ring cleavage or rearrangement, a reactivity profile that is not observed with non-fused pyridazine analogs such as 4,7-dichloropyridazine or with the unsubstituted furo[2,3-d]pyridazine parent scaffold.

Heterocyclic chemistry Reaction mechanism Ring transformation

Validated Synthetic Intermediate for the Clinical Kinase Inhibitor Telatinib (BAY 57-9352)

4,7-Dichlorofuro[2,3-d]pyridazine is the immediate precursor for the synthesis of telatinib (BAY 57-9352), an orally bioavailable kinase inhibitor targeting VEGFR2/3, c-Kit, and PDGFRα that advanced to Phase II clinical trials for gastric cancer [1]. The compound is converted to telatinib via sequential nucleophilic aromatic substitution at C4 and C7, introducing a (4-chlorophenyl)amino group at position 4 and a [2-(methylcarbamoyl)pyridin-4-yl]methoxy group at position 7 [2]. The Bayer patent explicitly lists 4,7-dichlorofuro[2,3-d]pyridazine as a key intermediate in the synthetic route [3].

Medicinal chemistry Kinase inhibitors Synthetic methodology

Commercial Availability and Purity Specifications Across Multiple ISO-Certified Suppliers

4,7-Dichlorofuro[2,3-d]pyridazine is commercially available from multiple reputable suppliers with defined purity specifications and quality documentation. Suppliers offer the compound at purities ranging from 95% to 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data available upon request . The compound is stocked and shipped globally from ISO-compliant facilities, with storage conditions specified as 2–8 °C under inert atmosphere .

Chemical sourcing Quality control Analytical standards

Optimal Application Scenarios for 4,7-Dichlorofuro[2,3-d]pyridazine in Research and Industrial Settings


Synthesis of VEGFR/c-Kit/PDGFR Kinase Inhibitors and Telatinib Analogs

4,7-Dichlorofuro[2,3-d]pyridazine serves as the critical starting material for the synthesis of telatinib and structurally related furo[2,3-d]pyridazine-based kinase inhibitors. The compound's two chloro substituents at C4 and C7 enable sequential, orthogonal functionalization—first with an amine nucleophile at C4, followed by alkoxylation or etherification at C7 . This sequential substitution strategy, explicitly documented in Bayer patent EP1228063 B1, is essential for installing the (4-chlorophenyl)amino and pyridylmethoxy pharmacophoric elements required for VEGFR2/3, c-Kit, and PDGFRα inhibition [1]. Medicinal chemistry programs developing novel anti-angiogenic or anti-neoplastic agents will find this compound indispensable for building focused compound libraries around the validated furo[2,3-d]pyridazine kinase inhibitor scaffold.

Synthesis of Pyrano[2,3-d]pyridazine and Ring-Expanded Heterocyclic Systems

The unique reactivity of 4,7-dichlorofuro[2,3-d]pyridazine with cyanide nucleophiles—proceeding via furan ring opening or expansion rather than simple substitution—provides synthetic access to pyrano[2,3-d]pyridazine ring systems that are otherwise challenging to construct . Researchers investigating novel fused heterocyclic scaffolds can exploit this transformation to generate 5,8-dichloro-2-oxo-2H-pyrano[2,3-d]pyridazine and its derivatives, which constitute a distinct chemical space from the parent furopyridazine series. This ring-expansion methodology offers a direct route to pyranopyridazine frameworks that may exhibit unique physicochemical properties and biological profiles distinct from furopyridazine-based compounds.

Building Block for Diversity-Oriented Synthesis of C4,C7-Difunctionalized Furo[2,3-d]pyridazines

As a dichlorinated heteroaromatic building block, 4,7-dichlorofuro[2,3-d]pyridazine is ideally suited for diversity-oriented synthesis (DOS) and parallel library production. The differential reactivity of the C4 and C7 chloro groups toward nucleophiles (amines, thiols, alkoxides) allows for systematic exploration of substitution patterns without requiring protecting group strategies . The fused furo[2,3-d]pyridazine core, characterized by a melting point of 118 °C and predicted logP of 2.53, provides a rigid, planar scaffold with favorable physicochemical properties for drug-like molecule development [1]. Procurement of this single building block enables the rapid generation of dozens to hundreds of C4,C7-diversified analogs for hit-to-lead optimization campaigns.

Internal Reference Standard for Analytical Method Development

4,7-Dichlorofuro[2,3-d]pyridazine, with its well-defined physicochemical properties (mp 118 °C, predicted bp 357.8±37.0 °C, density 1.619±0.06 g/cm³) and commercial availability at 95–98% purity with batch-specific certificates of analysis, can serve as a reliable internal reference standard for HPLC, GC, and NMR method development . The compound's distinct chromatographic retention characteristics and spectroscopic signatures (including diagnostic InChIKey GSVXBMHCLBNTFF-UHFFFAOYSA-N) make it suitable for calibrating analytical systems used to characterize furopyridazine derivatives and related heterocyclic compounds. This application is particularly relevant for quality control laboratories supporting medicinal chemistry or process chemistry programs involving furo[2,3-d]pyridazine-based molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichlorofuro[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.